Phenyl(4-(pyrimidin-2-ylamino)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine is a chemical compound with the empirical formula C16H20N4 and a molecular weight of 268.36 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry due to its structural diversity and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine typically involves the reaction of 1-benzylpiperidine with pyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-benzoylpiperidin-4-yl)pyrimidin-2-one, while reduction may produce N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine .
Wissenschaftliche Forschungsanwendungen
N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine include:
- N-(Furan-2-ylmethyl)pyridin-2-amine
- 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
- 2-Hydroxy-5-(pyrimidin-4-yl)benzoic acid
Uniqueness
N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoylpiperidine moiety, in particular, contributes to its potential therapeutic effects and interactions with biological targets .
Eigenschaften
Molekularformel |
C16H18N4O |
---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
phenyl-[4-(pyrimidin-2-ylamino)piperidin-1-yl]methanone |
InChI |
InChI=1S/C16H18N4O/c21-15(13-5-2-1-3-6-13)20-11-7-14(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,14H,7-8,11-12H2,(H,17,18,19) |
InChI-Schlüssel |
JNBCPYVPEPWSTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC2=NC=CC=N2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.